Trimethylstyrene

概要

説明

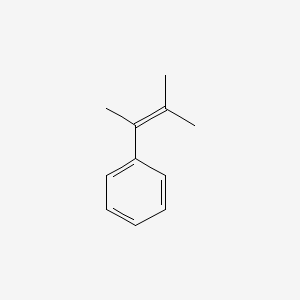

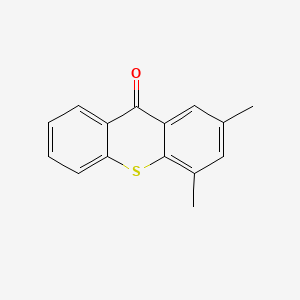

Trimethylstyrene, also known as 2,4,6-trimethylstyrene, is an organic compound with the molecular formula C11H14. It is a derivative of styrene, characterized by the presence of three methyl groups attached to the benzene ring. This compound is a colorless to light yellow liquid with a styrene-like aroma and is primarily used in the production of synthetic resins and rubbers .

準備方法

Synthetic Routes and Reaction Conditions: Trimethylstyrene can be synthesized through the isomerization of styrene and n-butane in the presence of a catalyst. Common catalysts used in this process include salts and complexes of iron, chromium, or molybdenum . The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes. The reaction is carried out in large reactors where styrene and n-butane are combined with the catalyst. The mixture is then subjected to specific temperature and pressure conditions to facilitate the isomerization process. The resulting product is purified through distillation and other separation techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Trimethylstyrene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated hydrocarbons like trimethylcyclohexane.

Substitution: Halogenated or nitrated this compound derivatives.

科学的研究の応用

Trimethylstyrene has several applications in scientific research and industry:

作用機序

The mechanism of action of trimethylstyrene primarily involves its reactivity as a monomer in polymerization reactions. In cationic polymerization, for example, this compound reacts with Lewis acid catalysts to form carbocations, which then propagate the polymer chain. The presence of methyl groups on the benzene ring influences the stability and reactivity of the carbocations, affecting the polymerization process .

類似化合物との比較

Trimethylstyrene can be compared with other styrene derivatives, such as:

Styrene: The parent compound, which lacks the methyl groups present in this compound.

p-Methylstyrene: A derivative with a single methyl group on the benzene ring.

2,4-Dimethylstyrene: A derivative with two methyl groups on the benzene ring.

Uniqueness: this compound’s three methyl groups provide unique steric and electronic effects, making it more reactive in certain polymerization reactions compared to its analogs. This increased reactivity can lead to the formation of polymers with distinct properties, making this compound valuable in the synthesis of specialized materials .

特性

IUPAC Name |

3-methylbut-2-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJQCDAHYOPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227699 | |

| Record name | Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-57-3 | |

| Record name | (1,2-Dimethyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4,6-trimethylstyrene considered a suitable monomer for quasiliving carbocationic polymerization?

A1: The presence of methyl groups in the 2 and 6 positions of the benzene ring hinders chain transfer to monomer involving indanyl-skeleton formation, a common side reaction in carbocationic polymerizations. This allows for slower rates of monomer addition without the risk of chain transfer, leading to better control over molecular weight and polydispersity. []

Q2: Which initiating systems are effective in achieving quasiliving polymerization of 2,4,6-trimethylstyrene?

A2: Several initiating systems have been reported to successfully achieve quasiliving polymerization of 2,4,6-trimethylstyrene:

- Cumyl chloride/TiCl4: This system has been shown to provide good control over molecular weight and narrow polydispersity (PDI) in various solvent mixtures at low temperatures (−50°C). []

- Cumyl chloride/BCl3: This system also offers good control, with a propagation rate constant of approximately 8500 mol.L.mol−1.s−1 at −70°C. []

- Lactone/BCl3 complexes: These complexes have shown high initiation efficiencies, particularly γ-tolyl-γ-valerolactone/BCl3, enabling living polymerization of isobutylene and potentially extending to other monomers like 2,4,6-trimethylstyrene. []

Q3: How does the cationic polymerization of 2,4,6-trimethylstyrene differ depending on the Lewis acid used?

A3: The choice of Lewis acid significantly impacts the polymerization behavior:

- GaCl3: This Lewis acid leads to full ionization of the initiator and propagating species, resulting in a stable cation and truly living polymers at temperatures between -70°C and -30°C. []

Q4: Can the propagation rate constant in the carbocationic polymerization of 2,4,6-trimethylstyrene be determined?

A4: Yes, the propagation rate constant (kp±) for ion pairs in the carbocationic polymerization of 2,4,6-trimethylstyrene has been determined using different approaches:

- Ionic Species Concentration (ISC) method: This method involves determining the concentration of active ionic species. For 2,4,6-trimethylstyrene, this approach yielded kp± values in the order of 10^4 – 10^5 L mol−1 s−1, consistent with values obtained in non-living systems. [, ]

Q5: How do the ortho methyl groups in 2,4,6-trimethylstyrene affect its reactivity in cationic polymerization?

A5: The ortho methyl groups in 2,4,6-trimethylstyrene have a significant impact on its reactivity in cationic polymerization by:

- Reducing nucleophilicity: Compared to styrene and 4-methylstyrene, 2,4,6-trimethylstyrene exhibits lower nucleophilicity, as indicated by its nucleophilicity parameters (N = 0.68, s = 1.09). This indicates that the ortho methyl groups hinder the monomer's ability to attack electrophilic species. []

- Decreasing electrophilicity of the cation: The presence of ortho methyl groups also lowers the electrophilicity of the 2,4,6-trimethylstyryl cation compared to the styryl cation. This decrease in electrophilicity further contributes to the lower propagation rate constant observed for 2,4,6-trimethylstyrene compared to styrene. []

Q6: How does the bulkiness of the trimethylphenyl substituent influence the properties of poly(2,4,6-trimethylstyrene)?

A6: The bulky trimethylphenyl groups in poly(2,4,6-trimethylstyrene) lead to:

- Enhanced chain rigidity: Compared to polystyrene and other methyl-substituted polystyrenes, poly(2,4,6-trimethylstyrene) exhibits increased rigidity due to the steric hindrance imposed by the bulky substituents. []

- Increased glass transition temperature (Tg): The enhanced chain rigidity also contributes to a higher Tg for poly(2,4,6-trimethylstyrene) compared to polystyrene and other methyl-substituted polystyrenes. []

Q7: What are the potential applications of poly(2,4,6-trimethylstyrene)?

A7: Poly(2,4,6-trimethylstyrene) and its derivatives have potential applications in various fields, including:

- Film scintillators: Poly(2,4,5-trimethylstyrene) films, with the addition of a scintillator like 2.5 diphenyloxazole, have demonstrated higher efficiency (about 50%) compared to polystyrene films when used with a Po^210 alpha source. []

- Electron-beam resists: Chlorinated derivatives of poly(2,4,6-trimethylstyrene) have shown promise as negative-working electron-beam resists. Notably, the fully substituted ortho methyl groups prevent radiation-induced chain scission, leading to high lithographic contrasts. []

Q8: How does the structure of trimethylstyrene affect its reactivity in other reactions?

A8: The steric hindrance imposed by the methyl groups in this compound influences its reactivity in reactions like:

- Friedel-Crafts reactions: While polyvinyl chloride undergoes Friedel-Crafts reactions with various aromatic compounds, including benzene, toluene, and xylenes, the reaction with 2,4,6-trimethylstyrene (mesitylene) leads to the formation of "abnormal" substituted products due to steric hindrance. []

- Dehydrogenative C-C coupling: In the presence of a pincer-ligated iridium complex, 2,4,6-trimethylstyrene undergoes dehydrogenative coupling to form dimethylindene instead of the typical 1,4-diaryl-1,3-butadiene product. This selectivity arises from the steric hindrance of the ortho-aryl positions, forcing the coupling to occur with the ortho-methyl C-H bonds. []

Q9: Can this compound be used in molecularly imprinted polymers (MIPs)?

A9: Yes, 2,4,6-trimethylstyrene can be used as a functional monomer in MIPs, but its effectiveness depends on the target molecule:

- 1,2,3,4,5-pentachlorobenzene: 2,4,6-trimethylstyrene exhibits good interaction with this template, leading to MIPs with relatively high imprinting factors. [, ]

- 1,2,3-trichlorobenzene: The interaction with this template is weaker, resulting in lower imprinting factors compared to other functional monomers like pentafluorostyrene. Molecular dynamics simulations suggest that interference from other components in the pre-polymerization mixture, particularly methanol, hinders the interaction between 2,4,6-trimethylstyrene and 1,2,3-trichlorobenzene. [, ]

Q10: What is the molecular formula and weight of 2,4,6-trimethylstyrene?

A10: The molecular formula of 2,4,6-trimethylstyrene is C11H14, and its molecular weight is 146.21 g/mol.

Q11: What are some characteristic spectroscopic features of this compound?

A11:

- 1H NMR: The aromatic ring in α,β,β-trimethylstyrenes shields the β-methyl group cis to it compared to the trans β-methyl group. This shielding effect is most pronounced with ortho-substituted benzene rings. Additionally, the cisoid homoallylic coupling constants are smaller than the transoid homoallylic coupling constants. []

- 1H NMR and reactivity correlation: The chemical shifts of protons in the vinyl group of 2,4,6-trimethylstyrene and other styrenes correlate with their reactivity in ionic polymerizations. For anionic polymerization, reactivity increases linearly with the chemical shift of the proton trans to the substituent, while the opposite trend is observed for cationic polymerization. []

Q12: How does the stability of methyl-substituted polyvinylhydroquinones compare to that of unsubstituted polyvinylhydroquinone?

A12: Methyl-substituted polyvinylhydroquinones, including those derived from 2,5-dimethoxy-3,6-dimethylstyrene and 2,5-dimethoxy-3,4,6-trimethylstyrene, are more stable to oxidation than unsubstituted polyvinylhydroquinone. This enhanced stability is attributed to the electron-donating effect of the methyl groups, which makes the hydroquinone moiety less susceptible to oxidation. []

Q13: What is the impact of the methyl group position on the crystallization behavior of syndiotactic polystyrenes?

A13: The position of methyl groups on the benzene ring influences the crystallization behavior of syndiotactic polystyrenes. While para-methyl substitution hinders crystallization, meta-methyl substitution allows for crystallization, as observed in syndiotactic poly(m-methylstyrene) and its copolymers with styrene. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)